molecular formula C9H13NO B6203521 3-(1-aminopropyl)phenol CAS No. 1270540-91-4

3-(1-aminopropyl)phenol

Cat. No.: B6203521
CAS No.: 1270540-91-4
M. Wt: 151.2
InChI Key:
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Description

3-(1-aminopropyl)phenol is an organic compound that belongs to the class of phenols. It consists of a phenol group substituted with a 1-aminopropyl group at the meta position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(1-aminopropyl)phenol typically involves a multi-step synthetic process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including nucleophilic substitution, reduction, and deprotection to yield the target compound . The reaction conditions often involve the use of reagents such as hydrobromic acid, propylene oxide, methane sulfonic acid, and ammonia methanol .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. The process involves similar steps as the laboratory synthesis but is scaled up with considerations for environmental impact and safety. The use of more efficient catalysts and greener solvents is often explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1-aminopropyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na₂Cr₂O₇), Fremy’s salt (K₂NO₂SO₃)

    Reduction: Sodium borohydride (NaBH₄), tin(II) chloride (SnCl₂)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds. Its meta-substitution allows for different interaction patterns with biological targets and chemical reagents, making it valuable for specific applications in research and industry .

Properties

CAS No.

1270540-91-4

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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